1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves the reaction of 3,5-bis(trifluoromethoxy)benzene with a chloropropanone derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of drug development, where the compound’s ability to modulate biological pathways is of interest .
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds share the trifluoromethylphenyl motif and exhibit similar chemical reactivity
Uniqueness: 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C11H7ClF6O3 |
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Molecular Weight |
336.61 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O3/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2 |
InChI Key |
PTHPUMDMMSTTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CCl |
Origin of Product |
United States |
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